7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride
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Overview
Description
7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound with a complex structure that includes a quinoline core, a sulfonyl fluoride group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl fluoride group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while substitution may result in a derivative with a different functional group.
Scientific Research Applications
7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and sulfonyl fluoride-containing molecules. Examples include:
- 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamides
Uniqueness
7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQTDNSUWTBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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